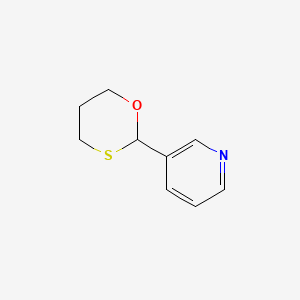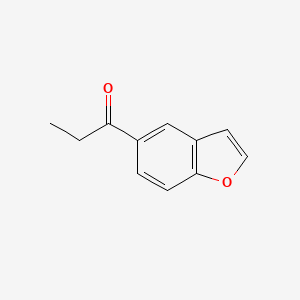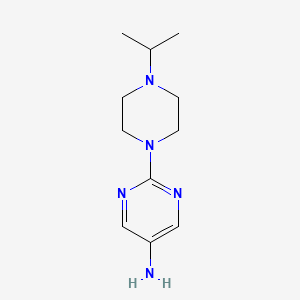![molecular formula C12H11NO2 B8494128 6-[(oxiran-2-yl)methoxy]quinoline](/img/structure/B8494128.png)
6-[(oxiran-2-yl)methoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(oxiran-2-yl)methoxy]quinoline is a heterocyclic organic compound that features a quinoline core with an oxirane (epoxide) group attached via a methoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxiran-2-yl)methoxy]quinoline typically involves the reaction of 6-hydroxyquinoline with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate 6-(chloromethoxy)quinoline, which subsequently undergoes cyclization to form the oxirane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-[(oxiran-2-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidative opening of the epoxide ring.
Tetrahydroquinoline Derivatives: Resulting from the reduction of the quinoline ring.
Substituted Quinoline Derivatives: Produced through nucleophilic substitution reactions at the oxirane ring.
Aplicaciones Científicas De Investigación
6-[(oxiran-2-yl)methoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive epoxide group.
Mecanismo De Acción
The mechanism of action of 6-[(oxiran-2-yl)methoxy]quinoline largely depends on its interaction with biological targets. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential inhibition of enzymes or modification of proteins. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
6-(Chloromethoxy)quinoline: An intermediate in the synthesis of 6-[(oxiran-2-yl)methoxy]quinoline.
6-Hydroxyquinoline: The starting material for the synthesis.
Epichlorohydrin: A reagent used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a quinoline core and an epoxide group. This combination imparts distinct reactivity and potential for diverse applications. The epoxide group allows for further functionalization, while the quinoline core provides a rigid and planar structure that can interact with biological targets in a specific manner .
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
6-(oxiran-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-2-9-6-10(14-7-11-8-15-11)3-4-12(9)13-5-1/h1-6,11H,7-8H2 |
Clave InChI |
XDRGPODCOQHHRG-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate](/img/structure/B8494057.png)

![(3,5-dichlorophenyl)methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B8494063.png)
![4-Methoxy-1-nitrodibenzo[b,d]thiophene](/img/structure/B8494068.png)
![4-bromo-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B8494078.png)
![Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-(hydroxymethyl)-](/img/structure/B8494095.png)
![ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride](/img/structure/B8494097.png)




![1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperazine](/img/structure/B8494143.png)

